

strategies for improving mass accuracy in orbitrap ms

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Technical Support Center: Orbitrap Mass Spectrometry

Welcome to the Technical Support Center for Orbitrap Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve mass accuracy in their experiments.

Troubleshooting Guides

This section addresses specific issues that can compromise mass accuracy during Orbitrap **MS** experiments.

Issue 1: Persistent Mass Accuracy Drift or High PPM Error

Symptoms:

- Consistently high mass errors (> 5-10 ppm) for known compounds.[1]
- Mass accuracy degrades over a single analytical run or across a batch of samples.[2][3]

Possible Causes and Solutions:



Cause	Troubleshooting Steps		
Inadequate or Outdated Calibration	Perform a fresh external mass calibration using the manufacturer's recommended calibration solution (e.g., Pierce™ FlexMix).[4][5] Ensure the calibration solution is not expired or contaminated.[6] For instruments like the Orbitrap Exploris, utilize the smart calibration routines that calibrate down to low masses (e.g., m/z 42).[7]		
Unstable Electrospray	Check for a stable spray. An unstable spray can lead to calibration failure and poor mass accuracy.[6] Inspect the spray needle and ion transfer tube for clogs or contamination.[6][8]		
Space Charge Effects	High ion populations in the Orbitrap can cause mass shifts.[9][10][11][12] Optimize the Automatic Gain Control (AGC) target to avoid excessive ion accumulation.[13][14] Note that very high AGC targets (e.g., 5 x 10^6) can sometimes lead to ion loss or fragmentation in the C-trap.[15]		
Corrupted Calibration or Method File	If other users on the same instrument are not experiencing issues, your method file might be corrupted.[1] Rebuild the method from scratch. [1] If the problem persists and affects all users, consider that the instrument's calibration file may be corrupted.[1] It may be necessary to revert to an older, stable calibration file and recalibrate.[1]		
Temperature Fluctuations	Ensure the laboratory environment has stable temperature control, as fluctuations can affect the instrument's electronics and the Orbitrap analyzer, leading to mass drift.[3]		

Issue 2: Mass Calibration Failure



Symptoms:

The instrument's mass calibration routine fails, often with a high root mean square (rms)
 error reported.[16]

Possible Causes and Solutions:

Cause	Troubleshooting Steps	
Poor Quality Calibration Solution	Use a fresh, unexpired aliquot of the calibration mixture.[6]	
Contaminated Ion Source or Transfer Optics	Clean the ion transfer tube and HESI source.[6] [8] Consider baking out the system if significant contamination is suspected.[6][8][17]	
Unstable Spray or Low Signal	Ensure the calibration solution is being introduced at the correct flow rate and that the electrospray is stable.[6]	
Software or Electronics Issue	A software glitch can sometimes cause calibration to fail. A restart of the instrument's embedded software may resolve the issue.[16] On some systems, this can be done via a reset button on the electronics panel.[16]	

Frequently Asked Questions (FAQs) Improving Mass Accuracy

Q1: What is the most effective way to improve mass accuracy during an LC-MS run?

The use of an internal lock mass provides real-time, scan-to-scan recalibration, which can significantly improve mass accuracy.[4][18] This approach corrects for mass drifts that occur during the analysis.[19] Many modern Orbitrap systems have an integrated ion source (e.g., EASY-IC™) that introduces a lock mass compound automatically.

Q2: What is a "lock mass" and how does it work?

Troubleshooting & Optimization





A lock mass is a compound of known m/z that is continuously present in the mass spectrometer during an analysis. The instrument's software uses the known m/z of the lock mass to correct for any deviations in the measured m/z, thereby improving the mass accuracy of the analytes in the same scan.[18][20] This can be a background ion from the ambient air or a compound intentionally introduced.[18][21]

Q3: What is the difference between internal and external lock mass correction?

- Internal Lock Mass: The lock mass compound is mixed with the analyte ions in the C-trap for every scan. This provides the most accurate real-time correction but can slightly reduce the scan rate.[4]
- External Lock Mass: The lock mass is measured in separate, infrequent scans, and the
 correction factor is applied to the subsequent analytical scans for a set period.[4] This
 method has a higher scan duty cycle but may be slightly less accurate than internal lock
 mass correction.[4]

Q4: Can I improve mass accuracy without a dedicated lock mass?

Yes, software-based approaches can be used. These methods use a subset of high-confidence peptide or compound identifications from an initial database search as "internal calibrants" to perform a global recalibration of the mass scale as a function of m/z and retention time.[22] This "software lock mass" can significantly improve mass accuracy without the experimental overhead of a physical lock mass.[22]

Q5: How does resolving power affect mass accuracy?

Higher resolving power allows the instrument to better distinguish between ions of very similar m/z.[23][24] This is crucial for accurate mass measurement, as it ensures that the measured peak does not consist of multiple, unresolved species.[24] Increasing the resolving power on an Orbitrap generally leads to better mass accuracy.[13]

Quantitative Data Summary

The following table summarizes the achievable mass accuracy with different calibration strategies on Orbitrap instruments.



Calibration Method	Typical Mass Accuracy (RMS)	Key Advantages	Key Considerations
External Calibration Only	< 5 ppm	Simple, no impact on scan rate.	Susceptible to drift over time and with temperature changes. [2][3]
Internal Lock Mass	< 2 ppm, with some studies achieving sub- ppm accuracy.[2][18] [19]	Provides real-time correction for drift, leading to the highest accuracy.[4]	Can slightly decrease the instrument's scan rate.[4]
External Lock Mass	~2-5 ppm	Minimal impact on scan duty cycle.[4]	Slightly less accurate than internal lock mass as the correction is not scan- by-scan.[4]
Software Lock Mass	Can improve mass accuracy up to 10-fold compared to no lock mass, achieving results comparable to or better than a physical lock mass. [22]	No experimental cost or setup required. Can correct for non-linear mass errors.[22]	Requires a sufficient number of high-confidence identifications for effective recalibration.

Experimental Protocols

Protocol 1: Performing an External Mass Calibration

This protocol outlines the general steps for performing a standard external mass calibration.

- Prepare the Calibration Solution: Use the manufacturer-recommended calibration solution (e.g., Thermo Scientific™ Pierce™ FlexMix). Ensure it is fresh and free of contaminants.
- Set up the Infusion: Infuse the calibration solution into the mass spectrometer using the integrated syringe pump or a suitable infusion setup at the recommended flow rate (e.g., 4



μL/min).[4]

- Initiate Calibration Routine: From the instrument control software (e.g., Tune software), navigate to the calibration section.
- Select Polarity: Choose the polarity (positive or negative) for which you want to calibrate.
 Modern instruments can often use the same mixture for both polarities.
- Run Calibration: Start the automated calibration routine. The instrument will acquire spectra
 of the calibration solution, identify the known m/z peaks, and generate a new calibration
 curve.
- Verify Results: After the calibration is complete, check the report to ensure it passed. The report should indicate a low RMS error (typically < 3 ppm).[16]
- Repeat for Other Polarity: If necessary, repeat the process for the other polarity.

Protocol 2: Setting up an Internal Lock Mass

This protocol describes the general procedure for using an internal lock mass during an LC-MS experiment.

- Identify a Suitable Lock Mass: Choose a background ion that is consistently present (e.g., a
 polysiloxane ion like m/z 445.120025) or use the dedicated lock mass compound provided
 by the instrument's internal calibration source (e.g., fluoranthene for EASY-IC™).[4][21]
- Enable Lock Mass in the Method Editor: In your instrument control software, open the method editor for your experiment.
- Specify the Lock Mass m/z: Navigate to the lock mass settings and enable the feature. Enter the exact m/z of the chosen lock mass ion.
- Set Lock Mass Parameters: Define the mass tolerance for finding the lock mass (e.g., 5-10 ppm) and any other relevant parameters, such as the lock mass scan settings if using an external lock mass approach.
- Apply to Scans: Ensure the lock mass correction is applied to the appropriate scans (e.g., MS1 scans).



• Save the Method: Save the updated method before starting your acquisition. The instrument will now use the specified ion to perform real-time mass recalibration.

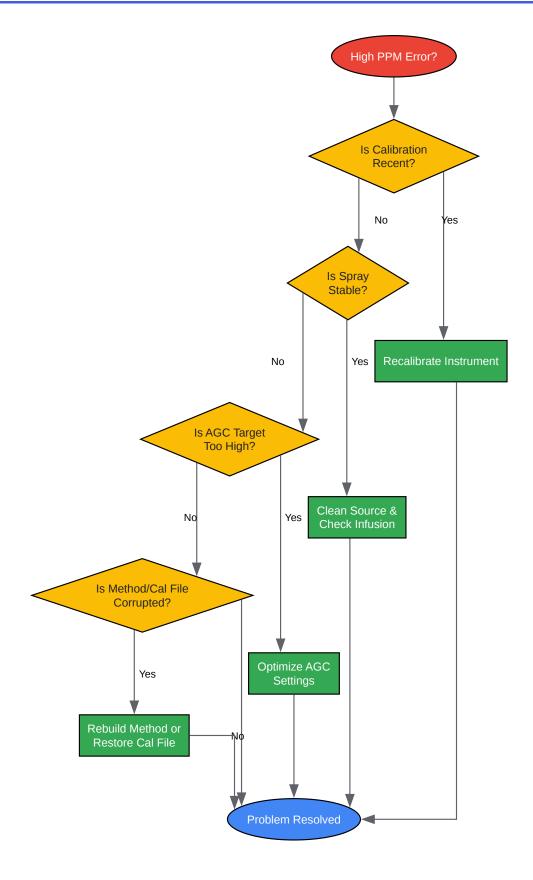
Visualizations



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Caption: Workflow for achieving high mass accuracy in Orbitrap MS.





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Caption: Decision tree for troubleshooting mass accuracy issues.



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